[1-(2,4-Dimethylphenyl)ethyl](propan-2-yl)amine
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Overview
Description
1-(2,4-Dimethylphenyl)ethylamine is an organic compound with the molecular formula C13H21N and a molecular weight of 191.31 g/mol . This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, an ethyl group attached to the phenyl ring, and an isopropylamine group. It is used primarily for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)ethylamine can be achieved through several synthetic routes. One common method involves the alkylation of 2,4-dimethylphenylacetonitrile with isopropylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile group, followed by the addition of isopropylamine to form the desired product .
Industrial Production Methods
Industrial production methods for 1-(2,4-Dimethylphenyl)ethylamine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(2,4-Dimethylphenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,4-dimethylphenyl)-: This compound has a similar phenyl ring structure but differs in the functional groups attached to the ring.
Imidazole-containing compounds: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
1-(2,4-Dimethylphenyl)ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C13H21N/c1-9(2)14-12(5)13-7-6-10(3)8-11(13)4/h6-9,12,14H,1-5H3 |
InChI Key |
LAKLVUHFOQUNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(C)C)C |
Origin of Product |
United States |
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